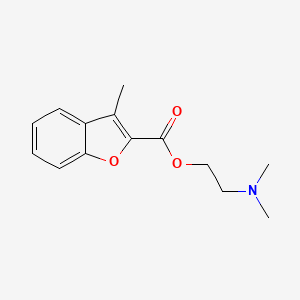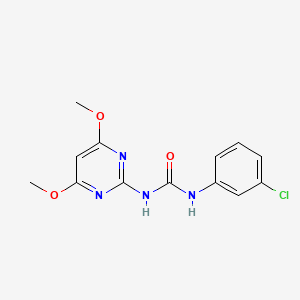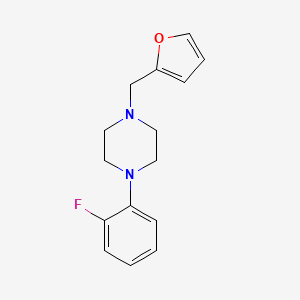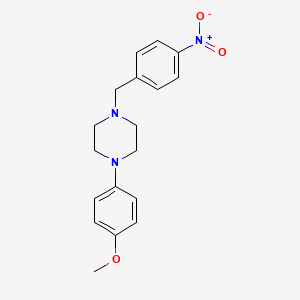![molecular formula C21H23N5O2 B5652849 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5652849.png)
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related isoquinolinyl derivatives involves strategic organic synthesis methods, aiming to achieve potent biological activity through structural modifications. For instance, a class of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized, showing potent H3 receptor antagonistic activity. This indicates that careful manipulation of the isoquinolinyl scaffold can yield compounds with significant biological activities (Zhou et al., 2012).
Molecular Structure Analysis
The molecular structure of isoquinolinyl derivatives is characterized by their ability to engage in various chemical interactions due to their complex aromatic systems. For example, the synthesis and physicochemical characterization of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides revealed their psychotropic, anti-inflammatory, and cytotoxic activities, underscoring the importance of structural features for their biological effects (Zablotskaya et al., 2013).
Chemical Reactions and Properties
Isoquinolinyl derivatives undergo a variety of chemical reactions, demonstrating their versatile chemical properties. For instance, reactions involving pyridinium and isoquinolinium ylides with phenylisocyanate and isothiocyanates showcased the formation of mesoionic monosubstituted 3-oxo-propanamides or thioamides, highlighting the reactive nature of these compounds under certain conditions (Seifi et al., 2015).
Physical Properties Analysis
The physical properties of isoquinolinyl derivatives, such as solubility, melting point, and crystallinity, can be inferred from their structural characteristics and synthesis conditions. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical development and material science.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with different chemical groups, are crucial for understanding the behavior of isoquinolinyl derivatives in biological systems and chemical reactions. The synthesis of novel series of various substituted ethanones and their antibacterial activity demonstrate the potential antimicrobial applications of these compounds, highlighting their chemical versatility (Joshi et al., 2011).
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15(26-13-10-16-6-2-3-7-17(16)14-26)21(27)23-12-9-19-24-20(25-28-19)18-8-4-5-11-22-18/h2-8,11,15H,9-10,12-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXDIGIUMWJENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=NC(=NO1)C2=CC=CC=N2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-4-methyl-1,3-benzothiazol-2-amine](/img/structure/B5652775.png)


![3-{1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5652794.png)


![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5652818.png)
![N,N-dimethyl-2-{[(1-propionyl-L-prolyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5652820.png)
![4-{1-butyl-5-[2-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5652833.png)
![N-(2,5-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5652837.png)
![4-{[4-(carboxymethyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5652841.png)
![(3aS*,10aS*)-2-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5652857.png)
